molecular formula C15H16N2O2 B14737246 N-(2-Hydroxyethyl)-N',N'-diphenyl urea CAS No. 6123-87-1

N-(2-Hydroxyethyl)-N',N'-diphenyl urea

Cat. No.: B14737246
CAS No.: 6123-87-1
M. Wt: 256.30 g/mol
InChI Key: MTNIIWYHKGRXAD-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N',N'-diphenyl urea (CAS 6123-87-1) is a synthetic urea derivative of significant interest in modern medicinal chemistry and drug discovery. The compound features a urea core, a functional group renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving specific biological activity and enhancing drug-like properties . With a molecular formula of C 15 H 16 N 2 O 2 and a molecular weight of 256.30 g/mol , this reagent serves as a valuable building block for constructing more complex molecules. The core research value of this compound lies in its structural framework. The N,N-diphenylurea moiety is a privileged scaffold in drug design, recently explored in the development of novel inhibitors for immunomodulatory targets. Specifically, structurally related N,N-diphenylurea derivatives have demonstrated potent activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme that represents a promising target in the field of cancer immunotherapy . Researchers utilize this compound and its analogs to study enzyme inhibition mechanisms and to develop new therapeutic agents for numerous cancer diseases . Beyond its specific applications, the presence of the hydroxyethyl group enhances the molecule's versatility, making it a versatile intermediate for further chemical modification, such as in the synthesis of combinatorial libraries or for conjugation to other molecular entities . The physicochemical properties of urea derivatives, including hydrogen bonding capacity and conformational preferences, are critical for modulating a compound's solubility, permeability, and overall pharmacokinetic profile, which are essential factors in successful drug development . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

6123-87-1

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1,1-diphenylurea

InChI

InChI=1S/C15H16N2O2/c18-12-11-16-15(19)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18H,11-12H2,(H,16,19)

InChI Key

MTNIIWYHKGRXAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea typically involves the reaction of diphenylamine with ethylene carbonate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the desired product. The reaction conditions generally include a temperature range of 80-120°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as potassium carbonate or ammonium hydroxide can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’,N’-diphenyl urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Scientific Research Applications

N-(2-Hydroxyethyl)-N’,N’-diphenyl urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N,N'-Diphenyl Urea (CAS 102-07-8)
  • Structure : Lacks the hydroxyethyl group, featuring only phenyl substituents on both urea nitrogens.
  • Properties : Exhibits higher thermal stability, with decomposition enthalpy of 181.7 ± 4.2 kJ/mol in solid phase .
  • Applications : Used in polymer synthesis and as a precursor in carbamate degradation reactions .
  • Key Difference : The absence of the hydroxyethyl group reduces hydrogen-bonding capacity and hydrophilicity compared to the target compound.
N-Methyl-N,N'-diphenyl Urea
  • Structure : Methyl (-CH₃) replaces the hydroxyethyl group.
  • Properties : Increased hydrophobicity due to the methyl group, leading to lower water solubility. Resonance structures suggest enhanced electron-donating effects from methyl vs. hydroxyethyl groups .
  • Applications : Explored in agrochemicals (e.g., herbicides) due to its stability and lipophilicity .
N-(3,4-Dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl] Urea
  • Structure : Contains chlorophenyl and methoxyphenyl groups.
  • Properties : The electron-withdrawing chlorine atoms and methoxy groups enhance reactivity in electrophilic substitutions. Used as a herbicide with moderate environmental persistence .

Physicochemical Properties

Compound Molecular Weight Water Solubility LogP Thermal Stability (ΔH, kJ/mol) Key Features
N-(2-Hydroxyethyl)-N',N'-diphenyl urea* ~256.3 (estimated) Moderate ~2.5 Not reported Hydroxyethyl enables H-bonding
N,N'-Diphenyl urea 212.25 Low 3.1 181.7 ± 4.2 (decomposition) High thermal stability
N-Methyl-N,N'-diphenyl urea 226.28 Very low 3.8 170–180 (estimated) Lipophilic, agrochemical use

*Estimated values based on structural analogs.

Toxicity and Environmental Impact

  • Hydroxyethyl vs. Methyl/Phenyl : Hydroxyethyl groups reduce acute toxicity (e.g., quaternary ammonium compounds in ) but may decrease biodegradability due to steric hindrance .
  • Comparative Data :
    • N,N'-Diphenyl urea: LD₅₀ (rat) > 2000 mg/kg (low toxicity) .
    • Fluometuron: LC₅₀ (fish) = 4.2 mg/L .

Q & A

Q. How do the conformational dynamics of this compound influence its intermolecular interactions in solid-state structures?

  • Conformational Analysis : The hydroxyethyl group introduces rotational flexibility, affecting hydrogen-bonding networks. Studies on analogous diphenyl ureas reveal that substituents like methyl or thiazolyl groups alter crystal packing via van der Waals interactions and π-π stacking .
  • Methodology : X-ray crystallography or DFT-based computational modeling (e.g., Gaussian or ORCA software) can predict preferred conformers and their impact on supramolecular assembly .

Q. What methodologies are recommended for resolving contradictory data regarding the biological activity of this compound across different studies?

  • Purity Validation : Use HPLC or GC-MS to rule out impurities (e.g., unreacted aniline or byproducts) that may skew bioactivity results .
  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-Response Analysis : Compare EC₅₀ values across studies, accounting for variations in permeability (logP) caused by the hydroxyethyl group’s hydrophilicity .

Q. How can computational chemistry predict the binding affinity of this compound to biological targets like kinase enzymes?

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions between the urea moiety and ATP-binding pockets. The hydroxyethyl group may form hydrogen bonds with catalytic lysine residues.
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time, highlighting key residues for mutagenesis validation .

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